Cas no 1334494-94-8 ((6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol)

(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol
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- インチ: 1S/C9H12N2O3S/c12-7-8-2-3-9(10-6-8)15(13,14)11-4-1-5-11/h2-3,6,12H,1,4-5,7H2
- InChIKey: LJYIUKSEECVGDO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(CO)=CN=1)(N1CCC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 308
- トポロジー分子極性表面積: 78.9
- XLogP3: -0.4
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621404-5g |
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol |
1334494-94-8 | 98% | 5g |
¥17535.00 | 2024-08-09 | |
Chemenu | CM292219-1g |
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol |
1334494-94-8 | 95%+ | 1g |
$511 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621404-1g |
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol |
1334494-94-8 | 98% | 1g |
¥7487.00 | 2024-08-09 | |
Chemenu | CM292219-5g |
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol |
1334494-94-8 | 95+% | 5g |
$1216 | 2021-08-18 | |
Chemenu | CM292219-1g |
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol |
1334494-94-8 | 95+% | 1g |
$482 | 2021-08-18 | |
Chemenu | CM292219-10g |
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol |
1334494-94-8 | 95+% | 10g |
$1842 | 2021-08-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621404-10g |
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol |
1334494-94-8 | 98% | 10g |
¥30681.00 | 2024-08-09 |
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol 関連文献
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanolに関する追加情報
Introduction to (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol (CAS No. 1334494-94-8)
(6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 1334494-94-8, represents a unique structural motif that combines a pyridine ring with an azetidine sulfonamide moiety, making it a promising candidate for further exploration in drug discovery and development.
The molecular structure of (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol features a pyridine ring at the 3-position substituted with a methanol group, while the 6-position is linked to an azetidine sulfonamide group. This particular arrangement of functional groups suggests potential biological activity, particularly in the modulation of enzyme inhibition and receptor binding. The presence of both nitrogen and sulfur atoms in the molecule enhances its ability to interact with biological targets, making it an attractive scaffold for medicinal chemists.
In recent years, there has been a growing interest in the development of heterocyclic compounds that incorporate both azetidine and pyridine moieties. These compounds have shown promise in various pharmacological applications, including the treatment of inflammatory diseases, infectious disorders, and even certain types of cancer. The sulfonamide group in (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol is particularly noteworthy, as sulfonamides are well-known for their broad spectrum of biological activities and their role as key pharmacophores in numerous therapeutic agents.
One of the most compelling aspects of (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol is its potential to serve as a lead compound for the development of novel drugs. Researchers have been exploring its interactions with various biological targets, including enzymes and receptors, to identify new therapeutic opportunities. The compound's ability to modulate protein-protein interactions and enzyme activity makes it a valuable tool in drug discovery.
The synthesis of (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to construct this molecule with increasing efficiency and precision. Modern techniques such as transition metal-catalyzed reactions and palladium-mediated couplings have been instrumental in facilitating the synthesis of this compound. These methods not only improve yield but also enhance the overall quality of the final product.
Recent studies have highlighted the potential of (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol in addressing unmet medical needs. For instance, researchers have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary findings indicate that this compound may have antiviral properties, making it a candidate for the development of treatments against viral infections.
The pharmacokinetic properties of (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preliminary pharmacokinetic studies suggest that this compound exhibits favorable properties that could make it suitable for oral administration, which would enhance patient compliance and convenience.
In conclusion, (6-(Azetidin-1-ylsulfonyl)pyridin-3-yl)methanol (CAS No. 1334494-94-8) represents a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and demonstrated biological activities make it a valuable asset in the search for new therapeutic agents. As research continues to uncover more about its properties and applications, this compound is likely to play an increasingly important role in addressing various medical challenges.
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